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Histone-H2A-(107-122)-Ac-OH

Cat. No.: B1192013
M. Wt: 1762.1
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Post-Translational Modifications in Chromatin Biology

Post-translational modifications (PTMs) of histones are a cornerstone of chromatin biology, forming a complex signaling network often referred to as the "histone code". portlandpress.com These modifications, including acetylation, methylation, phosphorylation, and ubiquitination, are dynamically added and removed by specific enzymes. oup.com PTMs can alter the electrostatic charge of histones, thereby influencing how tightly DNA is wound around them and affecting the accessibility of DNA to transcription factors and other regulatory proteins. portlandpress.comwikipedia.org This dynamic regulation of chromatin structure is fundamental to processes such as gene activation and repression, DNA repair, and chromosome condensation. nih.gov The interplay between different PTMs creates a sophisticated language that dictates the functional state of chromatin domains. portlandpress.com

Overview of Histone H2A and Its Variants in Nucleosome Structure

Histone H2A is one of the five main histone proteins that form the nucleosome, the fundamental repeating unit of chromatin. apexbt.com Two H2A-H2B dimers combine with an (H3-H4)₂ tetramer to create the histone octamer, around which approximately 147 base pairs of DNA are wrapped. biorxiv.orgscispace.com The H2A family of histones is notable for having the largest number of variants, which differ primarily in their C-terminal tails. oup.comnih.gov This C-terminal region is strategically positioned at the DNA entry/exit point of the nucleosome, influencing nucleosome stability and interactions with other proteins. oup.comnih.gov Unlike other core histones that primarily have N-terminal tails, H2A possesses a C-terminal tail that is crucial for regulating nucleosome formation and stability. researchgate.net Variants such as H2A.Z, H2A.X, and macroH2A introduce functional diversity to nucleosomes, impacting processes like transcription, DNA repair, and chromosome segregation. oup.comembopress.org

Fundamental Role of Acetylation in Histone H2A Function

Histone acetylation, a well-studied PTM, involves the addition of an acetyl group to lysine (B10760008) residues, a reaction catalyzed by histone acetyltransferases (HATs). wikipedia.org This modification neutralizes the positive charge of the lysine side chain, which is thought to weaken the electrostatic interactions between the histone tails and the negatively charged DNA backbone. wikipedia.orgpnas.org This "loosening" of the chromatin structure, transitioning it from a condensed (heterochromatin) to a more open (euchromatin) state, generally facilitates gene transcription. wikipedia.org Acetylation of histone H2A, including its variants, has been linked to active gene expression. For instance, acetylated H2A.Z is found at the promoters of active genes and is thought to play a role in gene induction and deregulation in cancer. plos.orgnih.govoup.com Studies have shown that acetylation of H2A can significantly increase the accessibility of DNA to cellular machinery. pnas.org

Historical Perspectives on Histone H2A Acetylation Research

The study of histone acetylation dates back to the 1960s, with early research by Allfrey and Merrifield at Rockefeller University paving the way for understanding the biochemical significance of these modifications. acs.org The development of solid-phase peptide synthesis (SPPS) was a critical technological advance that allowed for the creation of specific, modified histone peptides for detailed biochemical analysis. portlandpress.comacs.org Early studies focused on the substrate specificity of histone deacetylases (HDACs) using peptides derived from histones. acs.org Over the years, research has expanded to identify specific sites of acetylation on H2A and its variants and to elucidate their functional consequences. The discovery of H2A.Z in 1980 and subsequent findings of its acetylation in transcriptionally active chromatin highlighted the importance of this modification in gene regulation. researchgate.net More recent work continues to unravel the intricate roles of H2A acetylation in various cellular processes and disease states.

Nature and Utility of Histone-H2A-(107-122)-Ac-OH as a Research Peptide

The synthetic peptide this compound represents a specific, acetylated fragment of the C-terminal tail of human histone H2A. Its precise chemical composition allows researchers to investigate the functional impact of acetylation at this particular location without the complexity of a full-length histone protein.

This compound is a peptide with the amino acid sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH. apexbt.comtargetmol.com It has a molecular weight of 1762.1 Da and a chemical formula of C₈₁H₁₄₀N₂₀O₂₃. smolecule.com The "Ac" at the beginning of the sequence indicates that the N-terminus is acetylated.

This peptide is typically produced through solid-phase peptide synthesis (SPPS). smolecule.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. This technique allows for precise control over the amino acid sequence and the site-specific incorporation of modifications like acetylation. Following the assembly of the peptide chain, it is cleaved from the solid support and purified, often using high-performance liquid chromatography (HPLC), to ensure a high degree of purity for experimental use. apexbt.com

PropertyValue
SequenceAc-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH
Molecular Weight1762.1 Da
Chemical FormulaC₈₁H₁₄₀N₂₀O₂₃

Synthetic peptides like this compound are invaluable tools in biochemical and epigenetic research. They serve as well-defined substrates for studying the enzymes that "write," "erase," and "read" histone modifications. For example, this peptide can be used in enzymatic assays to identify and characterize the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs) that specifically target the C-terminal tail of H2A.

Furthermore, this peptide can be utilized in binding assays to identify proteins that specifically recognize the acetylated form of this H2A region. These "reader" proteins are crucial for translating the histone code into downstream biological effects. Understanding these interactions can provide insights into the mechanisms by which H2A C-terminal acetylation influences chromatin dynamics and gene expression. The study of such peptides also contributes to our understanding of how histone modifications may be involved in disease processes like cancer and can aid in the development of therapeutic strategies that target epigenetic pathways. smolecule.com

Importance of the Acetylated State within the H2A C-Terminal Fragment for Research Probes

The synthetic peptide this compound, which corresponds to the acetylated C-terminal fragment of histone H2A, has become an invaluable tool in the field of epigenetics. This peptide serves as a specific probe to investigate the functional consequences of H2A C-terminal acetylation and to identify the proteins that "read" this epigenetic mark.

The acetylation of this specific fragment is crucial for its function as a research probe for several reasons. It mimics the in vivo modified state of the histone tail, allowing for the study of its specific interactions with other proteins. smolecule.com Researchers can use this acetylated peptide in various biochemical and cellular assays to understand how this modification influences chromatin dynamics and gene expression.

Detailed research findings have highlighted the utility of this acetylated peptide fragment:

Studying Protein-Peptide Interactions: The acetylated H2A-(107-122) peptide can be used in pull-down assays to identify proteins that specifically bind to this modified region. This has been instrumental in discovering "reader" proteins that contain domains, such as bromodomains, which recognize and bind to acetylated lysines. These reader proteins can then recruit other factors to modulate chromatin structure and function.

Investigating Chromatin Remodeling: By introducing the acetylated peptide into in vitro chromatin remodeling assays, researchers can dissect the role of H2A C-terminal acetylation in the recruitment and activity of chromatin remodeling complexes. mdpi.com Studies have shown that this modification can influence the ability of remodelers to reposition or evict nucleosomes. mdpi.com

Modulating Chromatin Structure in Living Cells: When introduced into live cells, synthetic peptides corresponding to histone tails can compete with their endogenous counterparts for binding partners, effectively modulating global chromatin architecture. springernature.com This offers a powerful approach for targeted epigenetic manipulation and for studying the downstream cellular consequences of altering specific histone modification states. springernature.com

Cancer and Epigenetic Research: The this compound peptide is utilized as a model compound to explore the role of histone modifications in cancer biology and other diseases with an epigenetic basis. smolecule.com It aids in understanding how aberrant acetylation patterns contribute to disease progression and can be used in the development of therapeutic strategies that target epigenetic modifications. smolecule.com

The specificity of the acetylated state is paramount. Unmodified or differently modified versions of the same peptide sequence would not elicit the same biological responses, underscoring the precision of the histone code. The ability to synthesize and utilize peptides with defined modifications, such as this compound, has significantly advanced our understanding of the intricate regulatory mechanisms that govern chromatin biology.

Properties

Molecular Formula

C81H140N20O23

Molecular Weight

1762.1

Origin of Product

United States

Enzymatic Regulation of Histone H2a Acetylation in the C Terminal Region

Histone Acetyltransferases (HATs) Mediating H2A C-terminal Acetylation

Histone Acetyltransferases (HATs) are a group of enzymes responsible for transferring an acetyl group from acetyl-CoA to the ε-amino group of lysine (B10760008) residues on histone proteins. This modification neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA, and contributing to a more open chromatin structure conducive to transcription.

Identification and Characterization of Specific H2A-Targeting HATs

Research has identified several HATs that can acetylate Histone H2A. Among the most prominent are the p300/CBP family and the Tip60/p400 complex.

p300/CBP Family: The paralogous proteins p300 and CREB-binding protein (CBP) are global transcriptional coactivators with intrinsic HAT activity. Studies have shown that p300/CBP can acetylate all four core histones, including H2A. While their activity is well-documented on the N-terminal tails, evidence also suggests their involvement in acetylating other regions of the histone proteins. The precise lysine residues within the H2A C-terminal tail targeted by p300/CBP are still an area of active investigation, with mass spectrometry-based proteomics being a key technology for identifying specific modification sites.

Tip60/p400 Complex: The Tip60 (Tat-interactive protein 60 kDa), also known as KAT5, is the catalytic subunit of the NuA4 (Nucleosome acetyltransferase of H4) complex in yeast and the Tip60/p400 complex in mammals. This complex has been shown to have a preference for acetylating histones H4 and H2A. In vitro studies have demonstrated that Tip60 preferentially acetylates Lys-5 on the N-terminal tail of histone H2A nih.gov. While the primary focus has been on the N-terminus, the broader activity of the Tip60/p400 complex, which also possesses chromatin remodeling capabilities, suggests a potential role in modifying other accessible regions of H2A, including the C-terminal tail.

Table 1: Key Histone Acetyltransferases Targeting Histone H2A

HAT Family/ComplexKey Catalytic SubunitKnown H2A Substrate Regions
p300/CBPp300 (KAT3A), CBP (KAT3B)Core histones, including H2A (specific C-terminal sites under investigation)
Tip60/p400Tip60 (KAT5)H2A N-terminal tail (specifically Lys-5) nih.gov

Mechanisms of HAT Recruitment to Chromatin and Substrate Specificity

The recruitment of HATs to specific chromatin loci is a tightly regulated process, often mediated by transcription factors and other chromatin-associated proteins.

Recruitment of p300/CBP: These coactivators are typically recruited to gene promoters and enhancers through interactions with sequence-specific DNA-binding transcription factors. For instance, the pioneer factor c-Myb can recruit p300/CBP to closed chromatin regions, facilitating histone acetylation nih.gov. The bromodomain of p300/CBP can also recognize and bind to pre-existing acetylated histone marks, leading to a feed-forward mechanism of acetylation propagation nih.gov.

Recruitment of the Tip60/p400 Complex: The recruitment of the Tip60 complex is also often directed by transcription factors. For example, the oncogenic transcription factor MYC has been shown to associate with and recruit the Tip60 complex to chromatin embopress.org. The TRRAP (Transformation/transcription domain-associated protein) subunit of the Tip60 complex is crucial for this interaction and recruitment embopress.orgnih.govunifr.chresearchgate.net. The complex can also be recruited to sites of DNA double-strand breaks, where it plays a role in DNA repair nih.govresearchgate.net.

The substrate specificity of these HATs is determined by the structural features of their catalytic domains and their interaction with other proteins within their respective complexes. While Tip60 shows a preference for certain lysine residues in the N-terminal tail of H2A in vitro, the context of the nucleosome and the presence of other modifications can influence its activity on other regions, including the C-terminal tail.

Functional Interplay between HATs and Chromatin Remodelers

The functions of HATs are intricately linked with those of ATP-dependent chromatin remodeling complexes, which utilize the energy of ATP hydrolysis to reposition, evict, or restructure nucleosomes.

Histone acetylation by p300/CBP can facilitate the recruitment and activity of chromatin remodelers like the SWI/SNF complex. Studies have shown that histone acetylation by CBP/p300 is a prerequisite for the efficient recruitment of SWI/SNF to certain promoters, leading to chromatin remodeling and gene activation embopress.orgnih.gov. This suggests a sequential model where HAT-mediated modification of the chromatin landscape paves the way for the action of remodeling enzymes.

The Tip60/p400 complex is unique in that it contains both a HAT subunit (Tip60) and a chromatin remodeling ATPase subunit (p400). This dual functionality allows for a coordinated process of histone acetylation and nucleosome remodeling. The p400 component can mediate the exchange of H2A-H2B dimers with the H2A.Z variant, a process that is often coupled with histone acetylation by Tip60 to regulate gene expression and DNA repair.

Histone Deacetylases (HDACs) Involved in H2A Deacetylation

Histone deacetylases (HDACs) catalyze the removal of acetyl groups from lysine residues on histones, counteracting the activity of HATs. This deacetylation restores the positive charge on lysine residues, leading to a more condensed chromatin structure and transcriptional repression.

Classification and Biochemical Activities of H2A-Active HDACs

HDACs are broadly classified into several classes based on their sequence homology and catalytic mechanism. The "classical" HDACs are zinc-dependent enzymes and are grouped into Class I, Class II, and Class IV. The sirtuins (Class III HDACs) are NAD+-dependent enzymes.

Class I HDACs (HDAC1, 2, 3, and 8): These HDACs are primarily localized to the nucleus and are generally found in large multi-protein complexes that are recruited to specific genomic loci to mediate transcriptional repression nih.govmdpi.com. While their activity on the N-terminal tails of histones is well-established, their specific roles in deacetylating the C-terminal region of H2A are less defined. However, their broad substrate specificity suggests they are potential candidates for reversing H2A C-terminal acetylation.

Class III HDACs (Sirtuins): The sirtuin family of deacetylases has gained significant attention for their roles in metabolism, aging, and chromatin regulation. Of the seven mammalian sirtuins, SIRT6 is a chromatin-associated protein with a known role in deacetylating H3K9 nih.gov. Cryo-electron microscopy studies have revealed that SIRT6 interacts with the nucleosome, making contact with the H2A C-terminal tail around residue K119 nih.gov. While its primary deacetylase activity has been characterized on histone H3, this physical interaction suggests a potential role for SIRT6 in modulating the acetylation status of the H2A C-terminal region.

Table 2: Key Histone Deacetylases with Potential Activity on Histone H2A C-terminus

HDAC ClassSpecific EnzymesKnown Interactions/Activity related to H2A
Class IHDAC1, HDAC2, HDAC3General histone deacetylases with broad specificity, likely active on H2A.
Class III (Sirtuins)SIRT6Interacts with the H2A C-terminal tail nih.gov.

Role of HDACs in Reversing H2A C-terminal Acetylation and Chromatin Condensation

The removal of acetyl groups from histone tails by HDACs is a fundamental mechanism for compacting chromatin and silencing gene expression. By deacetylating lysine residues, HDACs restore the positive charge, which enhances the electrostatic interactions between the histone tails and the negatively charged DNA backbone. This increased interaction is thought to promote the folding of the nucleosomal fiber into higher-order chromatin structures, making the DNA less accessible to the transcriptional machinery nih.govnih.gov.

Molecular Mechanisms of Acetyl Group Transfer and Removal on Histone H2A

The processes of acetylation and deacetylation on the C-terminal tail of Histone H2A are governed by distinct and sophisticated molecular mechanisms, specific to the enzyme families involved. These mechanisms ensure the precise addition and removal of acetyl groups from lysine residues.

Acetyl Group Transfer by Histone Acetyltransferases (HATs)

Histone Acetyltransferases, such as p300/CBP, mediate the transfer of an acetyl group from a donor molecule, Acetyl-Coenzyme A (Acetyl-CoA), to the target lysine residue. This reaction, known as a nucleophilic acyl substitution, neutralizes the positive charge of the lysine side chain. The catalytic process for p300/CBP is often described by a "hit-and-run" kinetic mechanism, where the enzyme transiently associates with the histone substrate to perform the modification. acs.orgnih.gov

StepDescription of Acetyl Group Transfer by p300/CBP
1. Substrate Binding Acetyl-CoA and the histone H2A substrate bind to the active site of the p300/CBP enzyme.
2. Nucleophilic Attack The ε-amino group of the target lysine residue on the H2A C-terminal tail acts as a nucleophile, attacking the carbonyl carbon of the acetyl group on Acetyl-CoA.
3. Acetyl Transfer A tetrahedral intermediate is formed and subsequently collapses, resulting in the transfer of the acetyl group to the lysine residue.
4. Product Release The acetylated histone H2A and Coenzyme A are released from the enzyme's active site.

Acetyl Group Removal by Histone Deacetylases (HDACs)

The removal of acetyl groups is accomplished by two main classes of HDACs, each employing a different catalytic strategy.

Zinc-Dependent Deacetylation (Class I and II HDACs)

Class I and II HDACs rely on a zinc ion (Zn2+) cofactor located deep within the enzyme's active site. This zinc ion plays a crucial role in activating a water molecule, which then acts as the nucleophile to hydrolyze the amide bond of the acetylated lysine. nih.gov

StepDescription of Zinc-Dependent Deacetylation
1. Substrate Binding The acetylated lysine side chain of the H2A C-terminal tail enters the active site pocket of the HDAC.
2. Carbonyl Activation The zinc ion coordinates with the carbonyl oxygen of the acetyl group, polarizing it and making the carbonyl carbon more electrophilic.
3. Nucleophilic Attack A water molecule, activated by the zinc ion and assisted by nearby histidine residues, attacks the electrophilic carbonyl carbon.
4. Hydrolysis A tetrahedral intermediate is formed, which then breaks down to release the deacetylated lysine (restoring its positive charge) and an acetate (B1210297) molecule.
5. Product Release The deacetylated histone H2A is released from the enzyme.

NAD+-Dependent Deacetylation (Sirtuins - Class III HDACs)

Sirtuins, such as SIRT1, utilize a unique mechanism that is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov In this reaction, the acetyl group from the lysine is not simply hydrolyzed but is transferred to a portion of the NAD+ molecule.

StepDescription of NAD+-Dependent Deacetylation by Sirtuins
1. Substrate Binding Both the acetylated histone H2A substrate and the NAD+ cofactor bind to the sirtuin active site.
2. ADP-Ribosylation The enzyme catalyzes the cleavage of the glycosidic bond in NAD+, releasing nicotinamide. The remaining ADP-ribose moiety is then attached to the acetyl group of the lysine residue, forming an O-alkylamidate intermediate.
3. Rearrangement and Release This intermediate undergoes rearrangement, leading to the formation of the deacetylated lysine and 2'-O-acetyl-ADP-ribose.
4. Product Dissociation The deacetylated histone H2A, nicotinamide, and 2'-O-acetyl-ADP-ribose are released from the enzyme.

Molecular Recognition and Effector Pathways of Acetylated Histone H2a 107 122

Identification and Characterization of Acetylated H2A-Binding Proteins (Readers)

The biological consequences of histone acetylation are mediated by "reader" proteins, which contain specialized domains that recognize and bind to acetyl-lysine motifs. While a plethora of reader domains have been identified for acetylated histone H3 and H4 tails, the readers of the acetylated H2A C-terminal tail are less well characterized.

Research using a construct composed of an eight-fold repeat of the H2A C-terminus successfully identified the linker histone H1 as a binding partner through mass spectrometry. plos.orgresearchgate.netnih.gov However, this study did not specifically investigate the role of acetylation in mediating this interaction. The H2A C-terminal tail is known to be crucial for the binding of histone H1, which is important for the formation of higher-order chromatin structures. plos.orgnih.govresearchgate.netnih.gov

Domains Responsible for Acetyl-Lysine Recognition in H2A C-terminus

Bromodomains are the most well-known protein modules that recognize acetylated lysine (B10760008) residues. nih.gov While numerous bromodomain-containing proteins have been shown to bind to acetylated histone tails, specific readers for the acetylated C-terminus of H2A, particularly within the 107-122 region, remain largely uncharacterized in the scientific literature.

Studies on the histone variant H2A.Z have shown that the p300 bromodomain can bind to its acetylated N-terminal tail, which shares sequence homology with the N-terminus of histone H4. nih.govresearchgate.net This interaction enhances the acetyltransferase activity of p300 towards H2A.Z. nih.gov However, this interaction is specific to the N-terminus of a histone variant and does not provide direct insight into the readers of the canonical H2A C-terminus. The identification of specific domains that recognize acetylated lysines within the H2A-(107-122) segment is an active area of research.

Specificity of Reader Protein Interactions with Histone-H2A-(107-122)-Ac-OH

The specificity of reader protein interactions is crucial for the precise downstream signaling of histone modifications. The binding affinity of a reader domain for its target acetylated lysine is influenced by the surrounding amino acid sequence. To date, detailed biochemical and biophysical data quantifying the binding specificity of reader proteins for the this compound peptide are not extensively available. Such studies are essential to understand how the cellular machinery distinguishes this specific mark from other acetylated sites on histones and other proteins.

Structural Basis of Acetylated H2A-Effector Protein Interactions

Understanding the three-dimensional structure of reader domains in complex with their acetylated histone ligands is fundamental to elucidating the mechanism of recognition and downstream signaling.

Crystallographic and Cryo-Electron Microscopy Studies of H2A-Protein Complexes

High-resolution structural information from X-ray crystallography and cryo-electron microscopy (cryo-EM) has been instrumental in defining the interactions between reader domains and acetylated histone tails. These studies have revealed the conserved structural features of bromodomains that allow them to specifically recognize the acetyl-lysine moiety. However, a survey of the Protein Data Bank and the current literature reveals a lack of crystal or cryo-EM structures of a reader protein in complex with the acetylated C-terminal tail of histone H2A, specifically the 107-122 region. Such structural data would be invaluable for understanding the precise molecular interactions that govern this recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins and their interactions in solution. A recent study utilized NMR to investigate the impact of acetylation on the four C-terminal lysine residues of H2A (K117, K118, K121, and K122), which fall within the 107-122 sequence. pnas.org The study found that acetylation of these residues leads to increased dynamics of the H2A C-terminal tail. pnas.org This increased flexibility is thought to weaken the interaction between the histone tail and the nucleosomal DNA, potentially making the DNA more accessible for processes like transcription and DNA repair. pnas.org While this study provides important insights into the conformational changes induced by H2A C-terminal acetylation, it did not identify specific reader proteins that bind to these modified residues.

Crosstalk Between H2A Acetylation and Other Histone PTMs in the C-terminal Region

The "histone code" hypothesis posits that the combination of different PTMs on histone tails is read by effector proteins to bring about specific downstream functions. This interplay between different modifications is known as crosstalk.

The C-terminal tail of H2A is a hub for various PTMs, including phosphorylation, methylation, and ubiquitination, in addition to acetylation. nih.gov For instance, in the plant Arabidopsis thaliana, the C-terminal tail of the H2A.W variant exhibits a complex pattern of modifications, with a prevalence of lysine acetylation and serine phosphorylation. nih.govbiorxiv.org Research has shown that phosphorylation of the KSPK motif in the C-terminus of one H2A.W isoform can prevent the binding of the DNA damage response protein Mdb1 to a phosphorylated SQ motif on another H2A variant. nih.govbiorxiv.org This demonstrates a clear example of PTM crosstalk on the H2A C-terminus.

While this example highlights the interplay between different phosphorylation events, the specific crosstalk between acetylation within the 107-122 region of canonical H2A and other PTMs in the C-terminal tail is an area that requires further investigation. Understanding how acetylation at these sites influences or is influenced by other modifications is key to deciphering the complex regulatory language of the histone code.

Interplay with Ubiquitination (e.g., H2A K119ub1) and Phosphorylation

The functional consequences of histone modifications are often dictated by a complex interplay between different PTMs, a phenomenon known as "histone crosstalk." The acetylation of the H2A C-terminal tail is no exception and is intricately linked with other key modifications such as ubiquitination and phosphorylation.

Crosstalk with H2A K119 Ubiquitination:

Monoubiquitination of histone H2A at lysine 119 (H2AK119ub1) is a modification predominantly associated with transcriptional repression. mdpi.comnih.gov This mark is deposited by the Polycomb Repressive Complex 1 (PRC1), a key player in developmental gene silencing. nih.gov The presence of an acetyl group on the C-terminal tail of H2A in proximity to K119 can create a complex regulatory landscape.

While direct evidence detailing the interplay between acetylation at the 107-122 region and H2AK119ub1 is still emerging, several models can be proposed based on the known functions of these modifications. Acetylation, by neutralizing the positive charge of lysine residues, can lead to a more open chromatin structure. This structural alteration might antagonize the chromatin compaction generally associated with PRC1 activity and H2AK119ub1. mdpi.com Conversely, H2AK119ub1 could potentially inhibit the binding of acetyltransferases to the H2A C-terminal tail, thereby preventing acetylation and maintaining a repressive chromatin state.

It has been observed that H2AK119ub1 can interfere with the binding of certain proteins to nucleosomes, suggesting a potential mechanism for modulating the recruitment of factors that recognize acetylated H2A. nih.gov This suggests a reciprocal negative regulation between these two marks, where the presence of one may preclude the establishment or recognition of the other.

Crosstalk with Phosphorylation:

The interplay between acetylation and phosphorylation on histone tails is a well-established mechanism for fine-tuning cellular responses. In the context of the H2A C-terminal tail, phosphorylation of serine or threonine residues can influence the writing and reading of adjacent acetylation marks. For instance, a complex set of modifications, including both lysine acetylation and serine phosphorylation, has been identified on the C-terminal tail of the H2A.W.6 variant. nih.gov

Phosphorylation events can create docking sites for specific "reader" proteins or alter the substrate specificity of histone acetyltransferases (HATs) and histone deacetylases (HDACs). This dynamic interplay can lead to a variety of functional outcomes. For example, phosphorylation of a nearby residue could enhance the recruitment of a HAT, leading to increased acetylation and transcriptional activation. Conversely, it could also recruit an HDAC, resulting in deacetylation and repression. The precise nature of this crosstalk is likely context-dependent, varying with the specific residues involved and the cellular signaling pathways activated.

Table 1: Summary of Potential Interplay between H2A C-terminal Acetylation and Other PTMs

Interacting PTM Potential Effect on H2A-(107-122) Acetylation Potential Effect of H2A-(107-122) Acetylation on Interacting PTM
H2A K119 Ubiquitination (H2AK119ub1) May inhibit HAT binding, preventing acetylation. May create a more open chromatin structure, antagonizing PRC1-mediated compaction.
Phosphorylation Can enhance or inhibit HAT/HDAC activity and recruitment. May influence the binding of kinases or phosphatases to the C-terminal tail.

Synergistic and Antagonistic Relationships with Adjacent PTMs

The "histone code" hypothesis posits that combinations of histone modifications are read by effector proteins to bring about specific downstream events. The relationships between these modifications can be either synergistic, where the presence of one mark enhances the effect of another, or antagonistic, where they have opposing functions.

Synergistic Relationships:

Acetylation of the H2A C-terminal tail could act synergistically with other activating marks. For example, acetylation within the 107-122 region might enhance the binding of bromodomain-containing proteins, which are known "readers" of acetyl-lysine marks. biorxiv.org The bromodomain of TIP5, for instance, has been shown to recognize acetylated H2A. The recruitment of such proteins can, in turn, facilitate the recruitment of other transcriptional co-activators, leading to a robust activation of gene expression.

Furthermore, acetylation of H2A has been shown to have a synergistic effect with the acetylation of other histones in increasing DNA accessibility. pnas.org This suggests that acetylation at the H2A C-terminus could work in concert with acetylation at other sites to create a chromatin environment that is highly permissive to transcription.

Antagonistic Relationships:

Conversely, acetylation of the H2A C-terminal tail can have an antagonistic relationship with repressive PTMs. As discussed, H2AK119ub1 is a prime example of a modification that is functionally antagonistic to acetylation. The presence of H2AK119ub1 is generally associated with gene silencing, while acetylation is linked to activation. mdpi.com

Another potential antagonism could exist with certain methylation marks. While not directly adjacent to the 107-122 region, methylation at other histone residues, such as H3K27me3 (a mark deposited by PRC2 and often found in conjunction with H2AK119ub1), contributes to a repressive chromatin environment. The open chromatin state induced by H2A C-terminal acetylation would likely counteract the compaction associated with such repressive methylation marks. The interplay between different PTMs can be a direct competition for the same lysine residue, where acetylation and methylation are mutually exclusive. acs.org

Table 2: Examples of Synergistic and Antagonistic PTM Relationships with H2A C-terminal Acetylation

Relationship Interacting PTM Potential Functional Outcome
Synergistic Acetylation of other histones (e.g., H3, H4) Enhanced DNA accessibility and transcriptional activation.
Synergistic Recruitment of bromodomain-containing proteins Amplified recruitment of transcriptional machinery.
Antagonistic H2A K119 Ubiquitination (H2AK119ub1) Counteraction of PRC1-mediated gene silencing.
Antagonistic Repressive histone methylation (e.g., H3K27me3) Opposition to chromatin compaction and transcriptional repression.

Impact on Chromatin Architecture and Nucleosome Dynamics

Influence of Histone-H2A-(107-122)-Ac-OH on Nucleosome Stability

The structural integrity of the nucleosome, the fundamental repeating unit of chromatin, is profoundly influenced by modifications to the histone tails. Acetylation within the H2A C-terminal domain, which includes the 107-122 region, directly impacts the delicate balance of forces that maintain nucleosome stability.

The C-terminal tail of histone H2A, a flexible domain that protrudes from the nucleosome core, establishes critical electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleosomal DNA. pnas.orgnih.gov The acetylation of lysine (B10760008) residues within this tail, such as those within the 107-122 sequence, neutralizes their positive charge. This charge neutralization weakens the electrostatic attraction between the H2A tail and the DNA. cornell.edupnas.org

This reduction in binding affinity leads to an increase in the spontaneous, transient unwrapping of DNA from the histone octamer, a phenomenon known as "nucleosomal breathing". pnas.orgbiorxiv.org Research using NMR spectroscopy has shown that acetylation of H2A significantly increases the dynamics of its C-terminal "docking domain," which correlates with greater accessibility of the nucleosomal DNA to enzymes like nucleases and ligases. pnas.orgnih.gov Molecular dynamics simulations further support this, indicating that the H2A C-terminus, specifically involving Lys118 and Lys119, forms stable contacts with the DNA; disruption of these contacts leads to instability. plos.org The rearrangement of the H2A C-terminal domain's contact point with DNA—moving from near the nucleosome dyad axis toward the periphery when linker DNA is present—highlights its dynamic role in stabilizing DNA wrapping. nih.govnih.govpnas.org Acetylation is a key mechanism that modulates this dynamic interaction, thereby increasing the accessibility of the underlying DNA sequence.

Table 1: Experimental Observations on H2A C-Terminal Modification and Nucleosome Dynamics

Experimental Approach H2A Modification Observed Effect on Nucleosome Implication for Stability Reference
NMR Spectroscopy General Acetylation Increased dynamics of the C-terminal docking domain Decreased Stability / Increased DNA Breathing pnas.orgnih.gov
Optical Trapping General Acetylation Weakened off-dyad histone-DNA interactions Decreased Stability cornell.edu
Salt Elution from Nuclei Truncation at residue 122 Elution at lower NaCl concentrations Decreased Stability nih.govplos.org
FRAP Analysis Truncation at residue 122 Increased histone exchange kinetics (faster fluorescence recovery) Decreased Stability / Increased Turnover nih.govplos.org
Nuclease Digestion Assay General Acetylation Increased susceptibility to nuclease digestion Increased DNA Accessibility pnas.org

The histone octamer is not a static entity; the H2A-H2B dimers can be exchanged out of the nucleosome, a process critical for transcription and DNA repair. epigenie.comnih.gov The H2A C-terminal tail plays a crucial role in anchoring the H2A-H2B dimer to the H3-H4 tetramer. Studies involving C-terminal truncations of H2A provide strong evidence for this function. Nucleosomes reconstituted with H2A truncated at residue 122 (H2A1-122) are less stable and exhibit increased H2A-H2B dimer exchange rates in vivo, as measured by Fluorescence Recovery After Photobleaching (FRAP). nih.govplos.org

Furthermore, experiments have demonstrated that hyperacetylated H2A-H2B dimers dissociate from chromatin at lower salt concentrations compared to their unmodified counterparts, indicating a more labile association with the nucleosome. researchgate.net This suggests that acetylation within the H2A-(107-122) region reduces the stability of the H2A-H2B dimer within the octamer, thereby increasing its turnover rate. This enhanced dynamism can facilitate access to DNA for various cellular processes.

Regulation of Higher-Order Chromatin Organization

Beyond the level of the individual nucleosome, acetylation of the H2A C-terminal tail influences the folding of the chromatin fiber into more compact, higher-order structures.

The compaction of the 10-nm "beads-on-a-string" chromatin fiber into more condensed structures, such as the 30-nm fiber, is mediated by inter-nucleosomal interactions. These interactions are largely driven by the electrostatic attraction between the positively charged histone tails of one nucleosome and the negatively charged DNA or acidic regions of an adjacent nucleosome. nih.gov

Acetylation of H2A, by neutralizing lysine charges in the C-terminal tail, contributes to a general decompaction of chromatin. pnas.org A critical aspect of this is the interaction between the H2A C-terminus and the linker histone H1. nih.gov Histone H1 binds to the linker DNA at the entry/exit points of the nucleosome and is essential for stabilizing condensed chromatin structures. The H2A C-terminal tail has been identified as a novel recognition module for histone H1. nih.govplos.org Therefore, acetylation within the H2A-(107-122) region can modulate H1 binding, thereby directly influencing the stability of compacted chromatin fibers.

A key interface for inter-nucleosomal communication is the "acidic patch," a negatively charged surface on the H2A-H2B dimer. nih.gov This patch serves as a binding site for the positively charged N-terminal tail of histone H4 from a neighboring nucleosome, an interaction critical for chromatin fiber folding. The acidic patch is composed of several acidic residues, including D90, E91, and E92 from the H2A C-terminal extension. nih.gov

While the H2A-(107-122) region is not part of the acidic patch itself, its position and flexibility allow it to influence the conformation and accessibility of this crucial interaction hub. Post-translational modifications like acetylation within this tail can sterically or electrostatically alter the presentation of the acidic patch, thereby modulating the strength of the H4 tail interaction. This provides a mechanism for fine-tuning the level of chromatin compaction in response to cellular signals.

Modulation of Chromatin Remodeling Complex Activity

ATP-dependent chromatin remodeling complexes are molecular machines that reposition, eject, or alter the composition of nucleosomes. The activity of these complexes is often regulated by histone modifications. The acetylation of the H2A C-terminal region is a key signal for the recruitment and stimulation of specific remodelers.

A well-characterized example is the interplay between the NuA4 acetyltransferase complex and the SWR1 chromatin remodeling complex. The NuA4 complex first acetylates lysines on histones H2A and H4. nih.govnih.govnih.gov These acetylation marks are then recognized by the bromodomain-containing subunit (Bdf1) of the SWR1 complex. researchgate.netnih.gov This recognition event stimulates the SWR1 complex to catalyze the exchange of the canonical H2A-H2B dimer for a dimer containing the histone variant H2A.Z. nih.govresearchgate.net This process is critical for establishing specific chromatin domains at gene promoters and regulating transcription. nih.govresearchgate.net

Conversely, the H2A C-terminal tail is also required for the efficient activity of other types of remodelers. Nucleosomes lacking the H2A C-terminus are poor substrates for translocation by ISWI-type remodelers such as SNF2H. nih.govresearchgate.net This indicates that the C-terminal tail serves as a crucial contact point or recognition site for these enzymes. Acetylation within the H2A-(107-122) region could therefore act as a switch, either enhancing recruitment of complexes like SWR1 or modulating the activity of remodelers like ISWI.

Table 2: Influence of H2A C-Terminal Modifications on Chromatin Remodeler Activity

Remodeling Complex H2A Modification Effect on Remodeler Activity Mechanism Reference
SWR1 Acetylation (by NuA4) Stimulated H2A.Z deposition Recognition of acetyl-lysine by the Bdf1 bromodomain subunit nih.govresearchgate.net
ISWI / SNF2H Truncation of C-terminus Inhibited nucleosome translocation Loss of a required contact/recognition site on the H2A C-tail nih.govresearchgate.net
ACF (ISWI-family) Truncation of C-terminus No significant inhibition The complete ACF complex can overcome the lack of the C-terminus nih.gov

Facilitation or Inhibition of ATP-Dependent Remodelers by H2A Acetylation

The acetylation of histone tails is a key mechanism for modulating the activity of ATP-dependent chromatin remodeling complexes. While much of the research has focused on the N-terminal tails of histones H3 and H4, the C-terminal tail of H2A also plays a significant role in this process. nih.govresearchgate.net The H2A C-terminal tail is essential for the efficient translocation of nucleosomes by certain remodelers. nih.govku.dkuni-konstanz.de

Research involving C-terminal truncations of H2A has provided valuable insights into the function of the 107-122 region. Studies have demonstrated that the removal of the complete H2A C-terminal tail (amino acids 115-129) significantly impairs the nucleosome repositioning activity of ISWI-type remodelers, such as ISWI and SNF2H. nih.govresearchgate.net This suggests that this region, which encompasses the 107-122 peptide sequence, is directly or indirectly involved in the remodeling process. The reduced remodeling efficiency was observed despite the fact that nucleosomes lacking this tail were less stable, indicating a specific requirement for the H2A C-terminus in the remodeling reaction by these enzymes. nih.gov

In contrast, the highly efficient ACF remodeling complex was able to translocate nucleosomes lacking the H2A C-terminus, although with some alterations in final positioning. nih.govresearchgate.net This suggests that different remodeling complexes may have varying dependencies on the H2A C-terminal tail for their function.

While direct studies on the effect of acetylation within the 107-122 region of H2A on remodeler activity are limited, the general effect of H2A acetylation is an increase in nucleosome dynamics. pnas.orgpnas.orgnih.gov This increased dynamism could facilitate the action of remodelers by lowering the energy barrier for DNA translocation.

Table 1: Impact of H2A C-Terminal Deletions on ATP-Dependent Chromatin Remodeler Activity

Remodeler H2A Construct Remodeling Efficiency Reference
ISWI Full-length H2A Normal nih.govresearchgate.net
H2A (1-122) Normal nih.govresearchgate.net
H2A (1-114) Reduced nih.govresearchgate.net
SNF2H Full-length H2A Normal nih.govresearchgate.net
H2A (1-122) Normal nih.govresearchgate.net
H2A (1-114) Reduced nih.govresearchgate.net
ACF Full-length H2A Normal nih.govresearchgate.net
H2A (1-122) Normal nih.govresearchgate.net
H2A (1-114) Normal nih.govresearchgate.net

Specificity of Remodeler Recruitment to Acetylated H2A-Containing Nucleosomes

The recruitment of specific ATP-dependent chromatin remodeling complexes to particular genomic loci is a highly regulated process, often mediated by the recognition of specific post-translational modifications on histones. Acetylated lysine residues are recognized by proteins containing bromodomains, which are specialized acetyl-lysine binding modules. Many chromatin remodelers and histone acetyltransferases contain bromodomains, which help to target these complexes to acetylated regions of chromatin.

While the role of N-terminal histone tail acetylation in recruiting remodelers is well-established, the mechanisms governing the specific recruitment of remodelers to acetylated H2A C-terminal tails are less clear. The H2A C-terminal tail itself, particularly the region spanning amino acids 114 to 122, appears to be a critical determinant for the efficient function of ISWI and SNF2H remodelers. nih.gov This implies a level of specificity, where these remodelers may directly interact with or be sensitive to the conformation of this part of H2A.

The acetylation of H2A could potentially create a specific binding site for a yet-to-be-identified bromodomain-containing protein or another type of "reader" domain, which could then recruit a specific remodeling complex. Alternatively, acetylation in this region might induce a conformational change in the nucleosome that is preferentially recognized by certain remodelers.

Further research is needed to identify the specific proteins that "read" the acetylation marks on the H2A C-terminal tail and to understand how these interactions lead to the recruitment of specific ATP-dependent remodeling complexes, ultimately influencing chromatin architecture and gene expression.

Cellular and Developmental Functions

Histone H2A Acetylation in Cell Cycle Progression

The progression of the cell cycle is a tightly regulated process involving checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Histone acetylation, including that of H2A, is integral to this regulation. The dynamic addition and removal of acetyl groups on histone tails help coordinate gene expression necessary for the cell to move through different phases of the cycle. imrpress.com

Studies have shown that specific histone acetyltransferases (HATs) and histone deacetylases (HDACs) are active at different stages of the cell cycle, modulating the accessibility of DNA to transcription factors that control the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases (Cdks). imrpress.comsemanticscholar.org For instance, the histone variant H2A.Z, which can also be acetylated, has been shown to be crucial for proper cell cycle progression. nih.govnih.govresearchgate.net Yeast cells lacking H2A.Z exhibit delays in DNA replication and progression through the S phase. nih.govresearchgate.net Furthermore, H2A.Z localizes to the promoters of cyclin genes, and its absence leads to a delay in their induction. nih.govresearchgate.net

Mutations in histone acetyltransferase complexes can lead to cell cycle arrest, particularly at the G2/M checkpoint, highlighting the necessity of proper histone acetylation for mitotic entry. nih.gov This regulation is part of a complex surveillance system that can halt the cell cycle in response to DNA damage, ensuring genomic integrity is maintained. imrpress.com

Table 1: Key Factors in Histone H2A Acetylation and Cell Cycle

Factor Role in Cell Cycle Implication of Dysregulation
H2A.Z Localizes to cyclin gene promoters, aids S-phase progression. nih.govresearchgate.net Absence causes delays in DNA replication and cyclin gene induction. nih.govresearchgate.net
HATs (e.g., NuA4) Acetylate histones to facilitate transcription of cell cycle genes. Mutations can lead to G2/M arrest. nih.gov

| HDACs | Deacetylate histones, repressing genes to allow progression. | Interplay with proteins like pRB is crucial for G1/S transition. imrpress.com |

Contributions to Cellular Differentiation and Development

Histone H2A acetylation is a key regulator of gene expression patterns that drive cellular differentiation and embryonic development. nih.goven-journal.org By altering chromatin structure, acetylation makes specific gene loci more accessible to the transcriptional machinery, allowing for the expression of lineage-specific genes while silencing others. nih.govnih.gov

Regulation of Stem Cell Pluripotency and Lineage Commitment

Embryonic stem (ES) cells maintain a state of pluripotency, characterized by a unique, open, and dynamic chromatin structure. This state is associated with higher global levels of histone acetylation compared to differentiated cells. nih.gov This hyperacetylation is thought to keep the chromatin in a "primed" state, allowing for rapid changes in gene expression upon receiving differentiation cues. nih.gov

As ES cells begin to differentiate, there is a significant shift in histone modification patterns. nih.govnih.gov A wave of global acetylation occurs at the onset of differentiation, which is necessary to activate the expression of genes for all three germ layers. nih.gov Subsequently, as cells commit to a specific lineage, such as neuronal or muscle cells, the acetylation patterns become more localized. nih.govmdpi.com For example, levels of H3K9 acetylation (a mark often studied alongside H2A modifications) decrease at pluripotency genes like Oct4 and increase at genes specific to the new cell type. nih.govmdpi.com The histone variant H2A.Z is also implicated in this process; while not essential for maintaining pluripotency, it is required for efficient ES cell differentiation, suggesting its acetylation and redistribution are important for cell fate determination. nih.gov

Role in Specific Tissue Development and Maturation

Histone acetylation is crucial for the proper development of various tissues. In neurogenesis, for instance, the inhibition of HDACs can promote neuronal differentiation from progenitor cells. nih.gov This occurs because HDACs typically repress neuronal genes in non-neuronal cells; their inhibition allows for the expression of key neurogenic transcription factors. nih.gov

Similarly, in myogenesis (muscle tissue development), Class II HDACs are highly expressed and act to repress muscle-specific genes. nih.gov The differentiation of myoblasts into mature muscle cells requires the removal of this HDAC-mediated repression, allowing for the activation of master regulators like MyoD. nih.gov Acetylation of the histone variant H2A.Z is particularly important here, as a non-acetylatable form of H2A.Z can block myogenesis. nih.gov

In plant development, altering histone acetylation levels has been shown to affect cell differentiation and the identity of meristematic tissues, which are analogous to animal stem cells. oup.com Treatment with HDAC inhibitors can induce quiescent center cells in plant roots to divide, demonstrating that acetylation levels are critical for maintaining the balance between cell division and differentiation in tissue development. oup.com

Table 2: Histone H2A Acetylation in Development

Developmental Process Role of H2A Acetylation Key Findings
Stem Cell Pluripotency Maintains an open chromatin state. nih.gov ES cells have globally higher acetylation; levels change upon differentiation. nih.govnih.gov
Lineage Commitment Directs expression of lineage-specific genes. nih.govmdpi.com Acetylation increases at developmental genes and decreases at pluripotency genes. mdpi.com
Neurogenesis Promotes neuronal differentiation. nih.gov HDAC inhibition activates neuronal gene expression. nih.gov

| Myogenesis | Enables activation of muscle-specific genes. nih.govnih.gov | A non-acetylatable H2A.Z variant blocks muscle differentiation. nih.gov |

Involvement in Cellular Senescence and Apoptotic Processes

Cellular senescence is a state of irreversible cell cycle arrest, often triggered by stressors like telomere shortening or DNA damage. nih.gov This process is accompanied by profound changes in chromatin structure and gene expression, where histone H2A acetylation plays a significant role. Senescent cells must resist apoptosis (programmed cell death) to persist. nih.gov

Epigenetic reprogramming in senescent cells involves distinct histone modification patterns that alter the expression of genes controlling survival and apoptosis. nih.govazregents.edu Studies on senescent human diploid fibroblasts have revealed that they are more resistant to oxidative stress-induced apoptosis compared to their younger counterparts. azregents.eduresearchgate.net This resistance is linked to high constitutive levels of the anti-apoptotic gene Bcl-2 and low levels of the pro-apoptotic gene Bax. azregents.eduresearchgate.net Chromatin immunoprecipitation studies show that in senescent cells, the Bcl-2 gene is enriched with active acetylation marks, while the Bax gene is not, contributing to the apoptosis-resistant phenotype. nih.govazregents.edu The acetylation state of key proteins like p53 is also crucial in determining cell fate towards cell cycle arrest and senescence. frontiersin.org

Histone H2A Acetylation in Response to Environmental Cues and Stress

Organisms must adapt their gene expression patterns to respond to environmental changes and various forms of stress. Histone acetylation is a key dynamic mechanism that allows for this rapid transcriptional reprogramming. nih.govresearchgate.net

In plants, histone acetylation is essential for responding to abiotic stresses such as drought, high salinity, and extreme temperatures. nih.govnih.gov For example, under drought stress, the expression of certain HATs increases, leading to higher acetylation levels at specific drought-responsive genes, thereby activating them to help the plant cope. nih.gov Conversely, HDACs are also involved in repressing certain genes to fine-tune the stress response. nih.gov

In mammals, environmental stressors like oxidative stress can induce changes in histone acetylation that influence cellular outcomes, including senescence and apoptosis, as discussed previously. azregents.edu Furthermore, in the context of memory formation, which involves responding to external stimuli, increasing histone acetylation has been shown to enhance learning-induced gene expression and memory. scholaris.ca This suggests that acetylation keeps genes in a primed state, ready to respond quickly to environmental cues. scholaris.ca

Table 3: Research Findings on Histone H2A Acetylation

Area of Research Finding Organism/System
Cell Cycle H2A.Z is required for S-phase progression. nih.govresearchgate.net Yeast
Stem Cells High global histone acetylation is a feature of pluripotent ES cells. nih.gov Mouse Embryonic Stem Cells
Senescence Resistance to apoptosis is linked to increased acetylation at the Bcl-2 gene. nih.govazregents.edu Human Diploid Fibroblasts
Stress Response Drought stress induces expression of HAT genes, altering acetylation at responsive genes. nih.gov Plants (e.g., Rice, Cabbage)

| Development | A non-acetylatable H2A.Z blocks myoblast differentiation. nih.gov | Mouse Myoblasts |

Associations with Disease Mechanisms Mechanistic Insights

Dysregulation of Histone H2A Acetylation in Cancer Epigenetics

The epigenetic landscape of a cell is profoundly altered in cancer, and the dysregulation of histone modifications, including the acetylation of histone H2A, is a key contributor to this transformation. The acetylation of H2A, particularly of its variant H2A.Z, has been identified as a significant factor in oncogenesis.

The acetylation of histone H2A plays a pivotal role in regulating gene expression, and its dysregulation in cancer cells leads to altered transcription profiles that favor tumor growth. Specifically, the acetylation of the histone variant H2A.Z is associated with the activation of oncogenes and the silencing of tumor suppressor genes. nih.gov In prostate cancer, for instance, a gain of acetylated H2A.Z (acH2A.Z) at the transcription start sites of genes is linked to oncogene activation, while the deacetylation of H2A.Z is associated with the silencing of tumor suppressor genes. nih.gov This differential gene expression is a hallmark of cancer development.

Furthermore, studies have shown that H2A.Z acetylation is a key modification at the promoters of highly expressed genes. nih.gov In cancer cells, this modification can be hijacked to drive the expression of genes that promote cancer initiation, growth, and metastatic potential. mdpi.com For example, in hormone-dependent cancers like breast and prostate cancer, acetylated H2A.Z on gene promoters and enhancers is crucial for androgen-receptor mediated gene activation, which is a key driver of these cancers. mdpi.com

Gene TypeH2A Acetylation Status in CancerConsequenceCancer Type Example
Oncogenes Increased acetylation (Hyperacetylation)Activation of gene expressionProstate Cancer, Breast Cancer
Tumor Suppressor Genes Decreased acetylation (Hypoacetylation)Silencing of gene expressionProstate Cancer

The mechanistic link between dysregulated H2A acetylation and tumorigenesis is multifaceted. Acetylation of H2A, particularly H2A.Z, destabilizes the nucleosome, creating a more open chromatin conformation that is permissive to the transcriptional machinery. mdpi.com This increased accessibility allows for the recruitment of regulatory complexes and transcription factors that drive the expression of oncogenes. mdpi.com

The overexpression of H2A.Z is a frequent event in several cancers, including melanoma, hepatocellular carcinoma, and breast cancer, and it often correlates with poor survival. mdpi.com The acetylation of this variant is essential for its oncogenic function. mdpi.com For example, in osteosarcoma cells, H2A.Z mediates the induction of cell cycle genes and promotes proliferation. mdpi.com

Moreover, the enzymes that regulate H2A acetylation, histone acetyltransferases (HATs) and histone deacetylases (HDACs), are often dysregulated in cancer. frontiersin.org This imbalance contributes to the aberrant acetylation patterns observed in tumor cells. frontiersin.org For instance, the overexpression of certain HDACs can lead to the hypoacetylation of tumor suppressor genes, contributing to their silencing. frontiersin.org Conversely, the aberrant recruitment of HATs to oncogene promoters can lead to their hyperacetylation and subsequent activation.

Recent findings also suggest that H2A acetylation can influence resistance to chemotherapy. bohrium.commdpi.com For example, alterations in histone acetylation have been observed in cisplatin-resistant cancer cells. bohrium.com Targeting the enzymes that regulate H2A acetylation is therefore being explored as a potential therapeutic strategy to overcome drug resistance in cancer. frontiersin.orgmdpi.com

Implications in Neurological and Neurodevelopmental Disorders

The proper functioning of the central nervous system relies on precise gene expression programs that are, in part, regulated by epigenetic mechanisms such as histone acetylation. Dysregulation of histone H2A acetylation has been implicated in the pathogenesis of various neurological and neurodevelopmental disorders.

Histone acetylation is essential for regulating the chromatin structure in neural stem cells, influencing their proliferation and differentiation. nih.gov The addition of acetyl groups to histones, including H2A, neutralizes their positive charge, which loosens the interaction between histones and DNA, leading to a more open chromatin structure that facilitates gene expression. nih.gov This process is critical for the expression of genes involved in neurogenesis, such as brain-derived neurotrophic factor. nih.gov

In the context of neurological disorders, altered H2A acetylation can lead to chromatin dysregulation and aberrant gene expression in neural cells. For instance, in Parkinson's disease, an increase in the acetylation of H2A, H3, and H4 has been observed in dopaminergic neurons. nih.gov This change in histone acetylation is linked to transcriptional dysregulation affecting genes crucial for neuronal survival and synaptic plasticity. nih.gov

Furthermore, the histone variant H2A.Z and its acetylation have been specifically implicated in neurological disorders. In schizophrenia, a unique pattern of combinatorial hyperacetylation occurring on H2A.Z has been identified in patient-derived neurons. nih.gov This aberrant acetylation is associated with altered expression of genes linked to the disorder. nih.gov

Histone acetylation is a well-established molecular mechanism underlying learning and memory. mdpi.comnih.gov The formation of long-term memories requires changes in gene expression, which are facilitated by the dynamic regulation of histone acetylation. mdpi.comnih.gov An increase in histone acetylation generally enhances memory formation, while a decrease can impair it. nih.gov

Dysregulation of histone H2A acetylation can contribute to cognitive impairment by disrupting the gene expression programs necessary for synaptic plasticity and memory consolidation. For example, mutations in genes that encode for histone acetyltransferases or deacetylases can lead to neurodevelopmental disorders characterized by intellectual disability, such as Rubinstein-Taybi Syndrome. bohrium.com

The molecular basis for this link lies in the role of histone acetylation in making chromatin accessible for the transcription of genes involved in cognitive processes. mdpi.com When H2A acetylation is dysregulated, the expression of these crucial genes can be altered, leading to deficits in learning and memory. nih.gov For instance, blocking H2A.Z acetylation has been shown to impair memory in animal models. nih.gov

DisorderH2A Acetylation AbnormalityConsequence
Parkinson's Disease Increased acetylation of H2ATranscriptional dysregulation, affecting neuronal survival and synaptic plasticity
Schizophrenia Hyperacetylation of H2A.ZAltered expression of schizophrenia-associated genes
Neurodevelopmental Disorders (e.g., Rubinstein-Taybi Syndrome) Mutations in HATs/HDACs leading to aberrant acetylationImpaired cognitive function

Contribution to Other Pathological States via Chromatin Alterations

Beyond cancer and neurological disorders, the dysregulation of histone H2A acetylation contributes to a variety of other pathological conditions by inducing chromatin alterations that lead to aberrant gene expression.

In the context of autoimmune diseases, epigenetic modifications, including histone acetylation, are increasingly recognized as important contributors to pathogenesis. nih.govaacrjournals.org These diseases are often characterized by the abnormal expression of genes in immune cells. While the direct role of H2A acetylation is still being elucidated, it is known that variants of histone H2A are found on the inactive X chromosome, a structure that is heavily regulated by epigenetic mechanisms. mdpi.com Given that many autoimmune diseases have a higher prevalence in females, it is plausible that dysregulation of H2A modifications on the X chromosome could play a role.

Metabolic diseases are also linked to changes in histone acetylation. The levels of acetyl-CoA, the donor for acetylation reactions, are directly tied to the metabolic state of the cell. researchgate.net Therefore, metabolic dysregulation can impact histone acetylation patterns, including that of H2A, and consequently alter gene expression. Aberrant histone acetylation has been linked to the development of various metabolic disorders. researchgate.net

Pathological StateRole of Histone H2A Acetylation
Inflammation Modulates the expression of pro- and anti-inflammatory genes. H2A.Z acetylation can be enhanced by anti-inflammatory compounds.
Autoimmune Diseases Implicated in the epigenetic dysregulation of immune cells. Potential role related to H2A variants on the inactive X chromosome.
Metabolic Diseases Altered by changes in cellular metabolism (acetyl-CoA levels), leading to aberrant gene expression.

Methodological Advancements and Future Research Directions

Advanced Biochemical and Biophysical Assays for H2A Acetylation Studies

Quantitative mass spectrometry (MS) has become an indispensable tool for the global and site-specific analysis of histone post-translational modifications (PTMs), including the acetylation of Histone H2A. nih.govstanford.edunih.gov Various MS-based proteomic strategies, such as "bottom-up," "middle-down," and "top-down" approaches, are employed to characterize and quantify histone modifications. stanford.eduscispace.com

In the bottom-up approach, histones are proteolytically digested into smaller peptides before analysis. This method can be combined with chemical derivatization, such as deuteroacetylation or propionylation, to neutralize the charge of unmodified and monomethylated lysines, thereby improving chromatographic separation and enabling accurate quantification of acetylation levels. nih.gov Stable isotope labeling techniques can also be integrated to allow for the quantitative comparison of histone PTMs between different cellular states. upenn.edu

Middle-down and top-down MS approaches analyze larger histone fragments or even intact histones, respectively. These methods provide valuable information about the combinatorial patterns of PTMs on a single histone molecule, often referred to as the "histone code." stanford.edunih.gov High-resolution mass spectrometers are essential for distinguishing between modifications with very similar masses, such as trimethylation and acetylation. nih.gov Capillary electrophoresis coupled with electrospray ionization mass spectrometry (CESI-MS) has also emerged as a powerful technique for separating and identifying isomeric acetylated histone peptides. sciex.com

These MS-based methods allow for a comprehensive view of the histone PTM landscape, enabling researchers to correlate changes in H2A acetylation with specific cellular processes and disease states. stanford.edunih.gov

Table 1: Mass Spectrometry Approaches for Histone Acetylation Analysis

Approach Description Advantages Challenges
Bottom-Up Analysis of proteolytically digested histone peptides. High throughput, suitable for large-scale quantification. Loss of information on PTM combinations on the same histone molecule.
Middle-Down Analysis of larger histone fragments (20-60 amino acids). Retains information on PTM combinations on histone tails. More complex data analysis compared to bottom-up.

| Top-Down | Analysis of intact histone proteins. | Provides a complete view of all PTMs on a single histone molecule. | Requires high-resolution mass spectrometers, challenging for complex samples. |

To decipher the direct functional consequences of H2A acetylation on chromatin structure and dynamics, researchers utilize in vitro and in vivo reconstitution systems. These systems allow for the assembly of nucleosomes and chromatin fibers with precisely defined components, including site-specifically acetylated histones. biorxiv.orgspringernature.com

In vitro reconstitution involves the purification of recombinant histones and their assembly onto DNA templates. springernature.com This approach has been instrumental in demonstrating that histone acetylation can directly influence higher-order chromatin architecture. biorxiv.org For example, studies using reconstituted nucleosome arrays have shown that acetylation of H2A can lead to increased DNA accessibility to nucleases and ligases. pnas.org Biophysical techniques such as NMR spectroscopy and dynamic light scattering can be applied to these reconstituted systems to study the effects of acetylation on nucleosome core particle dynamics and inter-nucleosomal interactions. pnas.org

In vivo studies on nucleosome dynamics often involve manipulating the cellular machinery responsible for histone acetylation and observing the downstream effects. While not a direct reconstitution in the same manner as in vitro systems, these studies provide crucial insights into the real-time dynamics of histone-DNA interactions within a living cell. acs.org Techniques like high-speed atomic force microscopy can be used to visualize the spatiotemporal dynamics of histone proteins within the nucleosome. acs.org These studies have provided evidence for the dissolution and reassembly of nucleosomes during processes like transcription and replication, and how modifications like acetylation might influence these dynamics. acs.org

Genomic and Proteomic Profiling Techniques

Chromatin immunoprecipitation (ChIP) is a powerful technique used to map the genome-wide distribution of histone modifications and other chromatin-associated proteins. youtube.comscispace.com When coupled with high-throughput sequencing (ChIP-seq), it provides a global snapshot of the genomic locations of specific histone marks, such as acetylated H2A. youtube.comepigentek.com

ChIP-seq studies have revealed that the acetylated form of the histone variant H2A.Z is enriched at the promoters of actively transcribed genes. nih.gov By comparing the genomic distribution of total H2A.Z and its acetylated form, researchers can distinguish between active and poised gene promoters. nih.gov Remodeling of acetylated H2A.Z occupancy at promoters and enhancers has been linked to gene deregulation in diseases like cancer. nih.gov

ChIP can also be combined with mass spectrometry (ChIP-MS) to identify the proteins that associate with specific regions of chromatin marked by a particular histone modification. This approach can help to elucidate the downstream effector proteins that "read" the acetylation mark on H2A and mediate its functional consequences.

Table 2: Applications of ChIP-based Techniques for H2A Acetylation Studies

Technique Application Key Findings for H2A Acetylation
ChIP-seq Genome-wide mapping of histone modification localization. Acetylated H2A.Z is enriched at active gene promoters and enhancers. nih.govnih.gov

| ChIP-MS | Identification of proteins associated with specific histone modifications at defined genomic loci. | Elucidation of the "reader" proteins that bind to acetylated H2A. |

Understanding the functional consequences of H2A acetylation requires identifying the proteins that interact with this modification. Proteomics approaches, particularly those based on affinity purification coupled with mass spectrometry (AP-MS), have been instrumental in mapping the interactome of modified histones. nih.govportlandpress.com

In these experiments, a specific acetylated histone or a peptide fragment like Histone-H2A-(107-122)-Ac-OH can be used as "bait" to pull down interacting proteins from nuclear extracts. The captured proteins are then identified by mass spectrometry. This approach has been used to define the interactome of various histone modification patterns. nih.gov

More advanced chemoproteomic approaches are also being developed to study histone interactors. These methods can provide a more dynamic view of protein-protein interactions within the nucleus and how they are modulated by specific histone PTMs. nih.govnih.gov For instance, engineered biotin (B1667282) ligases can be fused to target histones to label proximal proteins in situ, providing a snapshot of the local interactome. portlandpress.com

Computational Modeling and Bioinformatic Analysis

Computational modeling and bioinformatic analysis play a crucial role in complementing experimental studies of histone acetylation. All-atom molecular dynamics (MD) simulations, for example, can provide detailed insights into how H2A acetylation affects nucleosome stability and dynamics at an atomic level. biorxiv.org

MD simulations have been used to investigate the impact of the histone variant H2A.Z on DNA unwrapping and accessibility. biorxiv.org These studies have shown that the incorporation of H2A.Z can decrease the energy barrier for DNA unwrapping, leading to enhanced DNA accessibility. biorxiv.org Similar computational approaches can be applied to study the specific effects of acetylation on the H2A C-terminal tail.

Bioinformatic analysis is essential for interpreting the large datasets generated by genomic and proteomic techniques. For example, analyzing ChIP-seq data can reveal combinatorial patterns of histone modifications across the genome and their correlation with gene expression levels. scispace.comresearchgate.net By integrating data from different "omics" platforms, researchers can build comprehensive models of how H2A acetylation contributes to the regulation of gene expression and other chromatin-based processes.

Predictive Modeling of H2A Acetylation Effects

Predictive modeling has emerged as a powerful tool to simulate and forecast the impact of specific histone modifications on chromatin structure and function. These computational approaches can provide insights that are often difficult to capture through experimental methods alone.

Detailed Research Findings:

Computational models, including molecular dynamics simulations, can be employed to predict how the neutralization of charge on a lysine (B10760008) residue, through acetylation within the H2A-(107-122) region, might alter the tail's interaction with DNA and other histone proteins. nih.govplos.org These models can simulate the conformational changes in the H2A C-terminal tail upon acetylation, predicting its effect on nucleosome stability and accessibility. For instance, a model might predict a more "open" chromatin structure, which could have implications for the binding of transcription factors and other regulatory proteins. While specific predictive models for this compound are not yet widely published, the principles of such modeling are well-established in the study of other histone modifications. The availability of the synthetic this compound peptide allows for the experimental validation of these in silico predictions, creating a powerful synergy between computational and laboratory-based research.

Interactive Data Table: Parameters in Predictive Modeling of Histone Acetylation

ParameterDescriptionRelevance to H2A-(107-122)-Ac-OH
Force Field A set of empirical energy functions used to calculate the potential energy of a system of atoms.Determines the accuracy of molecular dynamics simulations of the acetylated peptide's interactions.
Solvent Model Representation of the solvent (usually water) in the simulation.Crucial for accurately modeling the electrostatic interactions of the acetylated lysine with its environment.
Charge Neutralization The effect of the acetyl group negating the positive charge of the lysine residue.A key parameter that influences the peptide's interaction with the negatively charged DNA backbone.
Conformational Sampling The extent to which the simulation explores the possible shapes of the peptide.Important for identifying the most probable conformations of the acetylated H2A tail and their functional implications.

Integrative Analysis of Multi-Omics Data

The complexity of epigenetic regulation necessitates an integrative approach, combining data from various "omics" platforms to build a comprehensive picture. Multi-omics analysis can reveal correlations and causal relationships between specific histone modifications and other cellular processes.

Detailed Research Findings:

While large-scale multi-omics studies specifically targeting acetylation at the H2A-(107-122) region are in their nascent stages, the framework for such analyses is well-established. An integrative approach would typically involve proteomics to quantify the levels of this specific modification, transcriptomics (RNA-seq) to measure corresponding changes in gene expression, and genomics (ChIP-seq with a specific antibody) to map its location across the genome. The synthetic this compound peptide is invaluable in such studies, particularly in the context of mass spectrometry-based proteomics, where it can be used as a standard for absolute quantification of the endogenous modification. This allows researchers to accurately determine the abundance of this specific acetylated form in different cell types or under various conditions, and to correlate these findings with other omics data to infer its function.

Emerging Research Avenues for this compound

The availability of synthetic peptides like this compound opens up new avenues for targeted research into the specific roles of C-terminal H2A acetylation.

Development of Chemical Biology Tools and Probes

Chemical biology provides a powerful toolkit for studying biological processes with molecular precision. The development of specific probes for this compound is a key area of future research.

Detailed Research Findings:

The this compound peptide can serve as a scaffold for the creation of more sophisticated chemical probes. For example, by incorporating a biotin tag, researchers can use the peptide in pull-down assays to identify proteins that specifically bind to this acetylated region. nih.gov Furthermore, the addition of a photo-crosslinkable amino acid would allow for the covalent capture of interacting proteins in a cellular context, providing a snapshot of the protein-protein interactions involving this specific modification. Fluorescently labeling the peptide would enable its use in biophysical assays, such as fluorescence polarization, to quantify binding affinities with potential "reader" proteins.

Exploration of Novel Reader/Writer/Eraser Enzymes

A central goal in the study of histone modifications is to identify the enzymes that add ("writers"), recognize ("readers"), and remove ("erasers") these marks. nih.govpnas.org

Detailed Research Findings:

The specific enzymes responsible for acetylating and deacetylating the H2A C-terminal tail, particularly within the 107-122 region, are not yet fully characterized. This compound is an ideal substrate for in vitro enzymatic assays to screen for novel histone acetyltransferases (HATs) and histone deacetylases (HDACs). nih.govpnas.org By incubating the peptide with cell extracts or purified enzymes and analyzing the products by mass spectrometry, researchers can identify the "writers" and "erasers" of this modification. Similarly, the acetylated peptide can be used in protein microarrays or other binding assays to identify "reader" proteins that contain domains, such as bromodomains, which specifically recognize acetyl-lysine residues.

Interactive Data Table: Enzyme Classes Involved in Histone Acetylation

Enzyme ClassFunctionKnown ExamplesPotential Relevance to H2A-(107-122)-Ac-OH
Histone Acetyltransferases (HATs) "Writers" - add acetyl groupsp300/CBP, GCN5, TIP60Screening of HAT libraries with the peptide substrate could identify the specific writer enzyme.
Bromodomain-containing Proteins "Readers" - recognize acetyl-lysineBRD4, BPTFThe peptide could be used as bait to identify reader proteins that bind to this specific acetylated region.
Histone Deacetylases (HDACs) "Erasers" - remove acetyl groupsClass I, II, and IV HDACs, SirtuinsIn vitro deacetylation assays with the peptide can help identify the specific eraser enzyme(s).

Conceptual Frameworks for Modulating H2A Acetylation Pathways for Research Purposes

Understanding the functional consequences of H2A C-terminal acetylation requires the ability to manipulate this modification in a controlled manner.

Detailed Research Findings:

Synthetic peptides like this compound can be used to develop conceptual frameworks for modulating the pathways involving this modification. For instance, the peptide could be introduced into cells to act as a competitive inhibitor, disrupting the interaction between the endogenous acetylated H2A tail and its reader proteins. This would allow researchers to study the downstream functional consequences of blocking this interaction. Conversely, the unacetylated version of the peptide could be used to saturate the activity of the specific "writer" enzyme, leading to a decrease in the endogenous acetylation of the H2A C-terminal tail. These approaches, while challenging to implement in living cells, provide a conceptual basis for future studies aimed at dissecting the precise role of this specific histone modification.

Interactive Data Table: Conceptual Approaches for Modulating H2A Acetylation

ApproachDescriptionPotential Application with H2A-(107-122)-Ac-OH
Competitive Inhibition Introducing the acetylated peptide into a system to compete with the endogenous modified histone for binding to reader proteins.Elucidating the function of the reader protein interaction.
Substrate Competition Using the unacetylated peptide to compete with the endogenous histone for the active site of the writer enzyme.Studying the effects of reduced acetylation at this specific site.
High-Throughput Screening Utilizing the peptide in assays to screen for small molecule inhibitors or activators of the relevant writer or eraser enzymes.Discovering new therapeutic agents that target this specific modification pathway.

Q & A

Basic Research Questions

Q. What is the structural and functional role of Histone-H2A-(107-122)-Ac-OH in chromatin organization?

  • Answer: This peptide corresponds to residues 107–122 of histone H2A, acetylated at the N-terminus, with the sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH (MW: 1762.1). It resides in the docking domain of H2A, critical for nucleosome stability and DNA-histone interactions. Experimental methods like X-ray crystallography and chromatin accessibility assays (e.g., MNase digestion followed by PAGE) are used to study its structural contributions .

Q. How can researchers validate the purity and stability of synthetic this compound?

  • Answer: Purity is assessed via reverse-phase HPLC and mass spectrometry (e.g., MALDI-TOF). Stability testing requires storage at -20°C (powder) or -80°C (solvent) to prevent degradation. Solubility in DMSO (≥176.2 mg/mL) must be confirmed before use in assays .

Q. What experimental models are appropriate for studying this compound in gene regulation?

  • Answer: In vitro nucleosome reconstitution assays using recombinant histones and DNA fragments (147 bp) are standard. For in vivo studies, CRISPR/Cas9-mediated mutagenesis in yeast or mammalian cells can probe functional roles. Chromatin immunoprecipitation (ChIP-seq) identifies genome-wide binding sites .

Advanced Research Questions

Q. How do post-translational modifications (PTMs) on this compound influence chromatin accessibility and transcriptional regulation?

  • Answer: Acetylation (e.g., at Lys-119) reduces DNA-histone affinity, promoting chromatin relaxation. Competitive assays using modified peptides (e.g., phosphorylated or ubiquitinated variants) in nucleosome stability assays can quantify PTM effects. Mass spectrometry-based proteomics identifies crosstalk between H2A modifications and reader proteins .

Q. What mechanisms explain contradictory findings about H2A.Z (a variant) and its role in gene activation versus silencing?

  • Answer: H2A.Z’s dual roles depend on genomic context and interacting partners. For example, in yeast, H2A.Z incorporation at promoters facilitates RNA polymerase II recruitment, while in heterochromatin, it stabilizes silent states. Resolve contradictions by comparing ChIP-seq data across cell types and using H2A.Z-depletion models (e.g., siRNA) to assess locus-specific effects .

Q. How can researchers address discrepancies in histone H2A’s role in immune response modulation?

  • Answer: In cancer immunotherapy studies, conflicting results may arise from tumor microenvironment heterogeneity. Use single-cell RNA sequencing to profile immune cell subsets (e.g., T cells, macrophages) in H2A-knockout models. Validate findings with flow cytometry (e.g., PD-1 expression in cytotoxic T cells) .

Methodological Considerations

Q. Designing reproducible experiments with this compound: What statistical frameworks are critical?

  • Answer: For chromatin assays, report sample size (n ≥ 3 biological replicates), effect sizes (e.g., Cohen’s d for nucleosome stability changes), and confidence intervals. Use Bayesian analysis to model variability in PTM interactions. Open-source tools like ImageJ quantify gel electrophoresis data .

Q. How to optimize epitope mapping for antibodies targeting this compound?

  • Answer: Peptide arrays or phage display libraries screen antibody specificity. Competitive ELISA with scrambled or truncated peptides confirms epitope recognition. For in situ validation, use immunofluorescence in H2A-knockout cell lines .

Data Contradiction Analysis

Contradictory Finding Resolution Strategy Key References
H2A.Z promotes gene activation in yeast but silencing in mammals.Compare evolutionary conservation of H2A.Z-interacting proteins (e.g., SWR1 complex) across species.
Histone H2A mutations show pro- and anti-tumor effects in ovarian cancer.Use patient-derived organoids to model tumor-specific epigenetic landscapes.

Key Resources

  • Structural Data: PDB entries for nucleosomes (e.g., 1KX5) .
  • Experimental Protocols: Beilstein Journal guidelines for reproducibility .
  • Databases: UniProt (Histone H2A variants), GEO (ChIP-seq datasets).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.